molecular formula C21H25NO4 B034118 Secosarcocapnine CAS No. 110883-34-6

Secosarcocapnine

Cat. No. B034118
M. Wt: 355.4 g/mol
InChI Key: OKTZGJJABWSKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secosarcocapnine is a natural alkaloid that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of isoquinoline alkaloids and is found in various plant species, including Sarcocapnos enneaphylla, Corydalis ochotensis, and Corydalis govaniana.

Scientific Research Applications

  • Isolation and Structural Analysis :

    • Secosarcocapnine was identified as a novel compound in the study of Sarcocapnos enneaphylla, a plant species. The research isolated various alkaloids, including Secosarcocapnine, and elucidated their structures using spectroscopic and chemical methods (Tojo, Domínguez, & Castedo, 1991).
  • Therapeutic Potential in Bone Metabolic Diseases :

    • The compound Securinine, structurally related to Secosarcocapnine, has been studied for its impact on osteoclast differentiation and function. It was found to inhibit RANKL-induced osteoclast differentiation and function, suggesting a role in treating bone metabolic diseases like osteoporosis (Kwak et al., 2020).
  • Cancer Research and Drug Development :

    • Various studies have explored the potential of Secosarcocapnine and related compounds in cancer research and drug development. One study focused on a derivative of androstenedione, showing its effect in inducing ROS-mediated autophagy and enhancing chemosensitivity in osteosarcoma, highlighting the potential of these compounds in overcoming drug resistance (Liu et al., 2014).
    • Another study identified the potential of Securinine, a related alkaloid, as a therapeutic agent for Acute Myeloid Leukemia (AML), where it induces differentiation and impairs the growth of AML tumors in models (Gupta et al., 2011).
  • Neuroprotective and Antitumor Applications :

    • Securinine, similar to Secosarcocapnine, has shown a range of actions including neuroprotective and antitumor effects. It's a unique alkaloid with potential as a scaffold for developing drugs targeting neurological disorders and cancer (Klochkov & Neganova, 2021).
  • Anti-Inflammatory and Neuroprotective Role in Neurological Disorders :

    • Research on Securinine demonstrates its anti-inflammatory and neuroprotective effects in glial cells, implicating its potential use in treating Parkinson's disease and other neuroinflammatory disorders (Leonoudakis et al., 2017).

properties

CAS RN

110883-34-6

Product Name

Secosarcocapnine

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

N,N-dimethyl-2-(1,2,10-trimethoxybenzo[b][1]benzoxepin-7-yl)ethanamine

InChI

InChI=1S/C21H25NO4/c1-22(2)13-12-14-7-10-17(23-3)20-16(14)9-6-15-8-11-18(24-4)21(25-5)19(15)26-20/h6-11H,12-13H2,1-5H3

InChI Key

OKTZGJJABWSKMT-UHFFFAOYSA-N

SMILES

CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC

Canonical SMILES

CN(C)CCC1=C2C=CC3=C(C(=C(C=C3)OC)OC)OC2=C(C=C1)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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